Niflumic Acid-d5

LC-MS/MS Bioanalysis Stable isotope dilution

Niflumic Acid-d5 is the penta-deuterated analog of the fenamate NSAID Niflumic acid, specifically designed as a stable isotope-labeled (SIL) internal standard for quantitative LC-MS/MS. Its +5 Da mass shift enables unambiguous MRM channel separation without isotopic interference, while its co-eluting physicochemical properties fully compensate for matrix effects and extraction variability. Unlike structural analog internal standards, Niflumic Acid-d5 ensures regulatory-grade accuracy in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This compound is also essential for research on COX-2 inhibition (160-fold selectivity over COX-1), CaCC channel blockade, and cerebellar GABAA receptor modulation.

Molecular Formula C13H9F3N2O2
Molecular Weight 287.25 g/mol
Cat. No. B12418061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiflumic Acid-d5
Molecular FormulaC13H9F3N2O2
Molecular Weight287.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
InChIInChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)/i1D,2D,4D,5D,6D
InChIKeyJZFPYUNJRRFVQU-UPLZBMDUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niflumic Acid-d5: Deuterated Fenamate Internal Standard for LC-MS/MS Quantification and COX-2/GABAA Research


Niflumic Acid-d5 (CAS 1794811-58-7) is the deuterium-labeled analog of Niflumic acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class [1]. It contains five deuterium atoms substituted at specified aromatic positions (C13H4D5F3N2O2), resulting in a molecular weight of 287.25 g/mol compared to 282.22 g/mol for the unlabeled parent compound . The compound functions as a calcium-activated chloride channel (CaCC) blocker and acts as a selective cyclooxygenase-2 (COX-2) inhibitor, with the unlabeled parent demonstrating IC50 values of 16 μM for COX-1 and 0.1 μM for COX-2 against human recombinant enzymes [2]. As a stable isotope-labeled (SIL) internal standard, Niflumic Acid-d5 is primarily utilized for quantitative analysis via LC-MS/MS, GC-MS, or NMR in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research [1].

Why Niflumic Acid-d5 Cannot Be Replaced with Unlabeled Niflumic Acid or Non-Isotopic Structural Analogs in Quantitative Bioanalysis


In LC-MS/MS quantitative workflows, substitution of Niflumic Acid-d5 with unlabeled Niflumic acid or structurally related fenamates (e.g., flufenamic acid, meclofenamic acid) as internal standards introduces systematic quantification error. Deuterated SIL internal standards exhibit nearly identical physicochemical properties to the analyte—including extraction recovery, ionization response, and chromatographic behavior—which effectively compensates for matrix effects, sample preparation losses, and instrument drift [1]. Structural analogs lack this co-eluting, matrix-matched behavior, producing differential ion suppression or enhancement that compromises accuracy and precision [2]. Furthermore, within the fenamate class, Niflumic acid exhibits distinct pharmacological selectivity: it shows clear preference for inhibiting cerebellar granule cell layer GABAA receptors, whereas other fenamates (flufenamic acid, meclofenamic acid, mefenamic acid, tolfenamic acid) show little brain regional selectivity [3]. Consequently, substituting Niflumic Acid-d5 with another deuterated fenamate would introduce both analytical error and confound target-specific experimental interpretation.

Niflumic Acid-d5: Quantitative Differential Evidence Versus Unlabeled Parent and Class Comparators


Mass Spectrometric Differentiation: Niflumic Acid-d5 Exhibits +5 Da Mass Shift for Unambiguous MRM Channel Separation from Unlabeled Niflumic Acid

Niflumic Acid-d5 incorporates five deuterium atoms, producing a molecular weight of 287.25 g/mol, representing a +5 Da mass shift relative to unlabeled Niflumic acid (282.22 g/mol) . This mass difference enables complete chromatographic resolution in multiple reaction monitoring (MRM) transitions without isotopic cross-talk, a requirement for accurate isotope dilution mass spectrometry . The deuterium labeling occurs at five specific aromatic positions (4,5,6-trideuterio on the pyridine ring; 2,3-dideuterio on the aniline moiety), providing sufficient mass separation to avoid natural isotopic abundance interference .

LC-MS/MS Bioanalysis Stable isotope dilution

COX-2 Selectivity Ratio: Niflumic Acid Exhibits 160-Fold COX-2/COX-1 Selectivity, Enabling Isoform-Specific Pharmacological Studies

The unlabeled parent compound, Niflumic acid, demonstrates highly selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 in human recombinant enzyme assays. IC50 values are 16 μM for COX-1 and 0.1 μM for COX-2, yielding a 160-fold selectivity ratio [1]. In ovine recombinant systems, Ki values are 2 μM for COX-1 and 0.02 μM for COX-2, representing a 100-fold selectivity [1]. The deuterated analog Niflumic Acid-d5 serves as the isotopically labeled internal standard for quantifying this selective COX-2 inhibitor in biological matrices, without altering the parent compound's target engagement profile [2].

COX-2 inhibition Inflammation NSAID pharmacology

GABAA Receptor Regional Selectivity: Niflumic Acid Uniquely Inhibits Cerebellar Granule Cell Layer Receptors, Distinguishing It from Non-Selective Fenamate Comparators

In an autoradiographic assay using [35S]TBPS as a ligand on mouse brain sections, Niflumic acid demonstrated clear preference for inhibiting cerebellar granule cell layer GABAA receptors [1]. In direct comparison, other fenamates—including flufenamic acid, meclofenamic acid, mefenamic acid, and tolfenamic acid—showed little brain regional selectivity, indicating that their actions are not receptor-subtype selective [1]. Furthermore, in two-electrode voltage-clamp assays on Xenopus oocytes expressing rat recombinant α1β and α1βγ2 GABAA receptors, the effect of Niflumic acid was dependent on the β subunit variant and the presence of the γ2 subunit, with β1 permitting inhibition and β3 permitting stimulation of receptor-mediated currents [1].

GABAA receptor Neuropharmacology Fenamate selectivity

Deuterium Labeling Configuration: Five Deuterium Atoms Provide +5 Da Mass Shift with Documented Purity ≥98%

Niflumic Acid-d5 is synthesized with five deuterium atoms located at specific positions: three deuterium atoms at positions 4, 5, and 6 of the pyridine ring, and two deuterium atoms at positions 2 and 3 of the aniline moiety, as confirmed by IUPAC nomenclature (4,5,6-trideuterio-2-[2,3-dideuterio-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid) . The commercial product is supplied with a purity specification of 98% . This defined labeling configuration ensures consistent mass shift and eliminates ambiguity regarding deuterium placement, which is critical for reproducible MRM method development and inter-laboratory transferability .

Isotopic purity Deuterium labeling Internal standard

Niflumic Acid-d5: Validated Application Scenarios Based on Differential Evidence


Quantitative LC-MS/MS Bioanalysis of Niflumic Acid in Pharmacokinetic and Therapeutic Drug Monitoring Studies

Niflumic Acid-d5 serves as the optimal SIL internal standard for LC-MS/MS quantification of Niflumic acid in biological matrices (plasma, urine, tissue homogenates). The +5 Da mass shift (287.25 vs. 282.22 g/mol) enables unambiguous MRM channel separation without isotopic interference [1]. Deuterated SIL internal standards minimize matrix effects, compensate for extraction variability, and improve assay precision compared to structural analog internal standards [2]. This application is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring where regulatory-grade quantitative accuracy is required.

COX-2 Selectivity Studies Requiring Accurate Quantification of Niflumic Acid Concentrations in Enzyme Inhibition Assays

In research investigating COX-2-selective inhibition, accurate quantification of Niflumic acid concentrations is critical given the compound's 160-fold selectivity for COX-2 (IC50 = 0.1 μM) over COX-1 (IC50 = 16 μM) [1]. Niflumic Acid-d5 enables precise determination of free drug concentrations in enzyme assay buffers, cell culture media, or tissue extracts, ensuring that observed pharmacological effects correlate with actual exposure levels. Substitution with non-deuterated standards or structural analogs would introduce quantification bias and confound concentration-response analyses.

GABAA Receptor Subtype-Specific Pharmacology and Neuroinflammation Research

Given Niflumic acid's unique regional selectivity for cerebellar granule cell layer GABAA receptors—a property not shared by flufenamic acid, meclofenamic acid, mefenamic acid, or tolfenamic acid [1]—Niflumic Acid-d5 is the required internal standard for studies examining fenamate effects on specific GABAA receptor populations. Applications include autoradiographic receptor mapping, electrophysiological recordings in brain slice preparations, and investigations of β subunit variant-dependent modulation (β1 vs. β3) of GABAA currents [1]. Accurate quantification of Niflumic acid concentrations in these systems is essential for establishing concentration-response relationships and comparing potency across receptor subtypes.

Calcium-Activated Chloride Channel (CaCC) Blocker Studies and Rheumatoid Arthritis Research

Niflumic acid functions as a Ca2+-activated Cl− channel (CaCC) blocker and is used in the treatment of rheumatoid arthritis [1][2]. Niflumic Acid-d5 supports quantitative analysis of Niflumic acid in synovial fluid, plasma, and tissue samples from arthritis models or clinical specimens. The deuterated standard ensures accurate measurement of drug concentrations at therapeutic levels, enabling correlation between CaCC blockade, anti-inflammatory effects, and clinical outcomes. This application extends to studies of TMEM16A (ANO1) and other CaCC family members implicated in inflammation and pain signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niflumic Acid-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.